molecular formula C63H120O9 B15192391 Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester CAS No. 38215-33-7

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester

Cat. No.: B15192391
CAS No.: 38215-33-7
M. Wt: 1021.6 g/mol
InChI Key: VHNCFRKADVLJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is a complex organic compound with a unique structure that combines elements of fatty acids and pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester typically involves the esterification of octadecanoic acid with a pyran derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyran ring can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound’s structure makes it a candidate for studying lipid metabolism and enzyme interactions.

    Industry: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s behavior in biological systems. The pyran ring structure may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (Stearic acid): A simple fatty acid without the pyran ring structure.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A compound with a similar pyran ring but different functional groups.

    Glycerol esters: Compounds with ester groups but lacking the pyran ring.

Uniqueness

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is unique due to its combination of a long-chain fatty acid with a pyran ring structure. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

38215-33-7

Molecular Formula

C63H120O9

Molecular Weight

1021.6 g/mol

IUPAC Name

[4-hydroxy-3-(hydroxymethyl)-5,5-bis(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate

InChI

InChI=1S/C63H120O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(65)70-55-62(52-64)53-69-54-63(61(62)68,56-71-59(66)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-72-60(67)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,64,68H,4-57H2,1-3H3

InChI Key

VHNCFRKADVLJRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.